

Application Note: Quantitative Analysis of Achminaca in Human Serum using LC-MS/MS

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Compound of Interest

Compound Name: Achminaca

Cat. No.: B2672532

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Abstract

This application note presents a detailed protocol for the quantification of **Achminaca**, a potent synthetic cannabinoid, in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in toxicological analysis, pharmacokinetic studies, and forensic investigations. The protocol outlines a comprehensive workflow, including sample preparation by solid-phase extraction, chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM). All quantitative data and experimental parameters are presented in structured tables for clarity and ease of use.

Introduction

Achminaca, with the IUPAC name N-(1-adamantyl)-1-(cyclohexylmethyl)indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist.^{[1][2]} Its potent psychoactive effects and potential for abuse necessitate sensitive and selective analytical methods for its detection and quantification in biological matrices. LC-MS/MS offers the high sensitivity and specificity required for the accurate determination of **Achminaca** levels in complex samples such as serum. This protocol is designed to provide a robust and reproducible method for such analyses.

Experimental Protocol

Materials and Reagents

- **Achminaca** reference standard
- Internal Standard (IS): JWH-018-d9 or other suitable deuterated synthetic cannabinoid
- Human serum (drug-free)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation: Solid-Phase Extraction (SPE)

- Pre-treatment: To 200 μ L of human serum, add 20 μ L of the internal standard working solution (e.g., 100 ng/mL JWH-018-d9 in methanol) and 400 μ L of 4% phosphoric acid. Vortex for 10 seconds.
- SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
- Elution: Elute the analyte and internal standard with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase (50:50

acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

Table 1: Liquid Chromatography Parameters

Parameter	Value
HPLC System	Agilent 1290 Infinity II or equivalent
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Table 2: Mass Spectrometry Parameters

Parameter	Value
Mass Spectrometer	Sciex QTRAP 6500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Gas 1	50
Ion Source Gas 2	50
Curtain Gas	35
Temperature	550°C
IonSpray Voltage	5500 V
Dwell Time	50 ms

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Achminaca	392.3	241.1 (Quantifier)	25
392.3	145.1 (Qualifier)	40	
JWH-018-d9 (IS)	351.2	224.2	30

Note: Collision energies should be optimized for the specific instrument used.

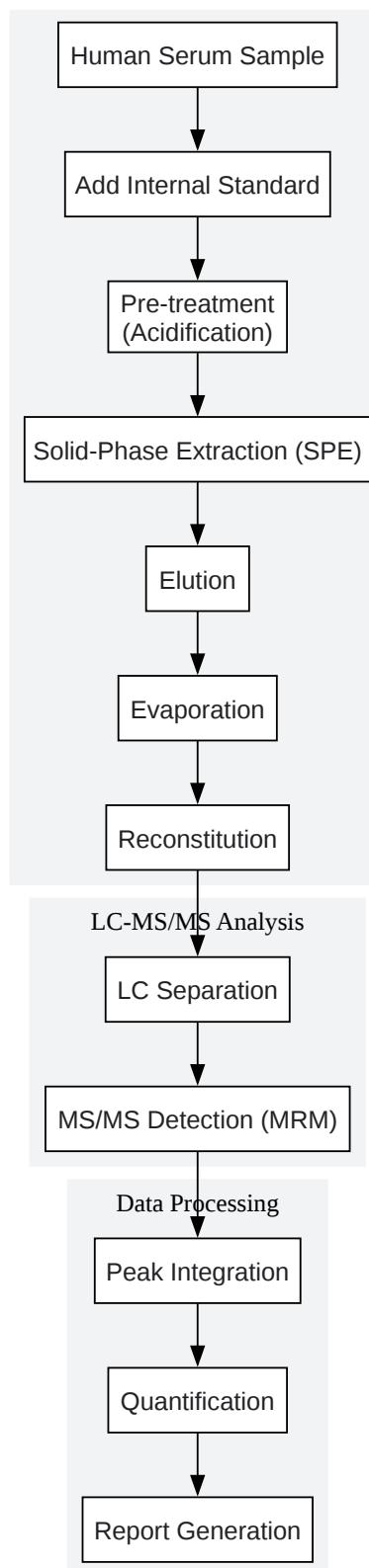
Data Presentation

The following table summarizes the expected quantitative performance of the method.

Table 4: Method Validation Parameters

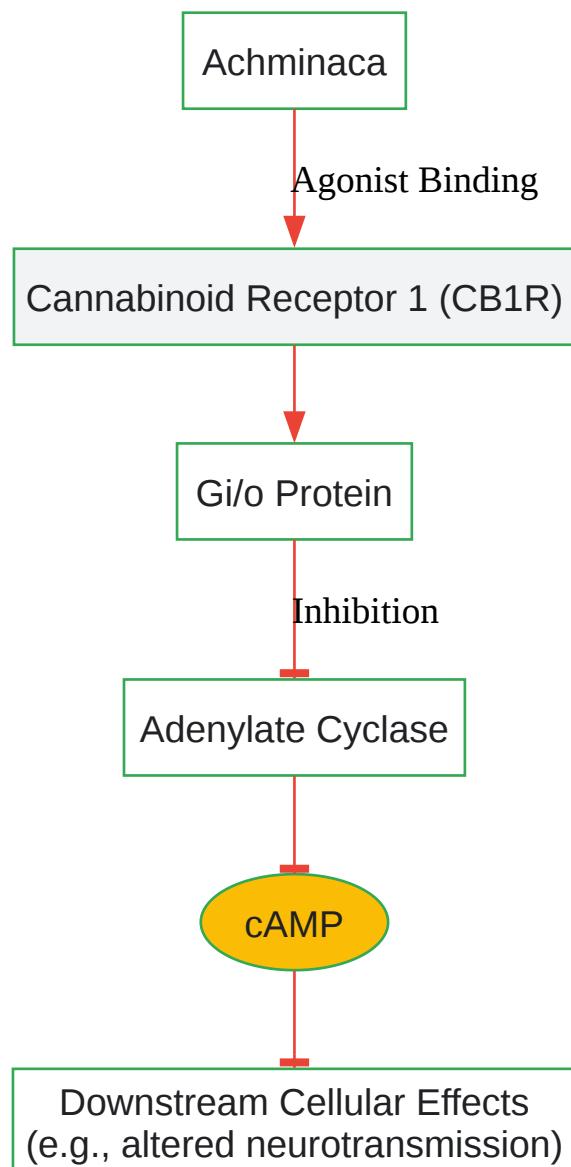
Parameter	Result
Linearity Range	0.1 - 100 ng/mL ($r^2 > 0.99$)
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Accuracy at LLOQ	85-115%
Precision at LLOQ	< 20% RSD
Matrix Effect	< 15%
Recovery	> 80%

Workflow and Pathway Diagrams



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Caption: Experimental workflow for **Achminaca** quantification.



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Caption: Simplified signaling pathway of **Achminaca**.

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References

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